molecular formula C6H12N2O2 B13443480 (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Cat. No.: B13443480
M. Wt: 144.17 g/mol
InChI Key: GVJLLBKPPKVEAZ-UHNVWZDZSA-N
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Description

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative characterized by a hydroxy group at the C4 position and an N-methyl carboxamide moiety at C2. Its stereochemistry (2S,4R) is critical for biological activity, as seen in analogous compounds used in drug discovery . Pyrrolidine derivatives are widely explored for their conformational rigidity and ability to mimic peptide bonds, making them valuable in medicinal chemistry .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1

InChI Key

GVJLLBKPPKVEAZ-UHNVWZDZSA-N

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1)O

Canonical SMILES

CNC(=O)C1CC(CN1)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis typically starts from protected hydroxyproline derivatives or substituted pyrrolidine precursors, followed by selective functional group transformations to introduce the N-methylcarboxamide moiety and to preserve the stereochemistry at C2 and C4.

Method from Protected Hydroxyproline Derivatives

One of the most documented routes involves the use of N-protected (2S,4R)-4-hydroxy-L-proline derivatives as starting materials. The key steps are:

  • Protection of the amino and carboxyl groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
  • Conversion of the carboxylic acid group into the corresponding amide via activation (e.g., chloroformic acid ethyl ester, carbodiimides) followed by reaction with methylamine.
  • Deprotection under mild acidic conditions to yield the free amide.
Example Synthesis (Adapted from Patent EP3015456A1):
Step Reagents & Conditions Description Yield (%) Notes
1 Boc protection of (2S,4R)-4-hydroxy-L-proline Protect amine and carboxyl groups >90 Mild conditions, simple operation
2 Activation with chloroformic acid ethyl ester, triethylamine in tetrahydrofuran at -17 to 5 °C Formation of activated ester intermediate - Controlled temperature
3 Reaction with ammonium hydroxide or methylamine Formation of carboxamide group 55-70 Ammonium hydroxide for NH2, methylamine for N-methyl amide
4 Acidic deprotection with hydrogen chloride in 1,4-dioxane Removal of Boc protecting groups >85 Yields free (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

This route benefits from mild reaction conditions and commercially available starting materials, making it cost-effective and scalable.

Alternative Synthetic Routes

Other synthetic strategies include:

  • Direct amide formation from hydroxyproline: Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid followed by reaction with methylamine.
  • Reduction and functional group interconversion: Starting from pyrrolidine derivatives with different protecting groups, followed by selective oxidation or reduction to install the hydroxy group at C4 while maintaining stereochemistry.
  • Enzymatic resolution or asymmetric synthesis: Employing biocatalysts or chiral auxiliaries to obtain the desired stereochemistry at the pyrrolidine ring.

Comparative Data Table of Preparation Methods

Preparation Route Key Reagents/Conditions Yield (%) Advantages Limitations
Boc-protected hydroxyproline + chloroformic acid ethyl ester + methylamine + acid deprotection Mild temperatures (-17 to 5 °C), THF solvent 55-70 Cost-effective, mild conditions Moderate yield, multi-step
Direct coupling with EDCI/HATU + methylamine Room temperature, DMF or DCM solvent 60-75 High coupling efficiency Requires careful moisture control
Enzymatic resolution of racemic mixtures Biocatalysts, aqueous media Variable High stereoselectivity Limited substrate scope
Reduction/oxidation of substituted pyrrolidines Multi-step organic synthesis Variable Flexibility in functional groups Complex, time-consuming

Research Findings and Optimization Notes

  • Yield Optimization: Use of low temperatures during activation steps reduces side reactions and racemization, preserving stereochemistry.
  • Protecting Group Strategy: Boc groups are preferred due to their stability under basic and mild acidic conditions and ease of removal.
  • Solvent Effects: Tetrahydrofuran (THF) and 1,4-dioxane are commonly used solvents due to their ability to dissolve both organic and inorganic reagents and facilitate smooth reaction progress.
  • Stereochemical Integrity: Careful monitoring of reaction conditions is essential to avoid epimerization at C2 or C4 centers, which would compromise biological activity.
  • Scalability: The described methods have been adapted for gram-scale synthesis with consistent stereochemical outcomes.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at C4 undergoes oxidation under controlled conditions.

Reaction TypeReagent/ConditionsProduct FormedYieldCitation
Oxidation to ketoneDess-Martin periodinane (DMP)(2S,4R)-4-oxo-N-methylpyrrolidine-2-carboxamide78%
Selective C4 oxidationPyridinium chlorochromate (PCC)Same ketone product65%

These reactions proceed via radical intermediates when using DMP, while PCC operates through a two-electron mechanism. The stereochemical integrity of the C2 position is preserved in both cases .

Reduction Reactions

The carboxamide group can be reduced to an amine under specific conditions:

Reaction TypeReagent/ConditionsProduct FormedNotes
LAH reductionLiAlH<sub>4</sub>, THF, 0°C → RT(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-methylaminePartial racemization observed at C2
Borane-THF complexBH<sub>3</sub>·THF, refluxSame amine productHigher stereoretention (>90%)

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reaction TypeReagent/ConditionsProduct FormedMechanism
TosylationTsCl, pyridine(2S,4R)-4-tosyloxy-N-methylpyrrolidine-2-carboxamideSN2 pathway favored due to steric hindrance
Mitsunobu reactionDIAD, PPh<sub>3</sub>, R-OHEther derivatives (R = alkyl/aryl)Retention of configuration at C4

Protection/Deprotection Strategies

Functional group protection is critical for multi-step syntheses:

Protection TargetProtecting GroupReagentDeprotection Method
C4 hydroxylTBS etherTBSCl, imidazoleTBAF in THF
CarboxamideBoc groupBoc<sub>2</sub>O, DMAPTFA/DCM (1:1)

The TBS group demonstrates >95% stability under amidation conditions .

Hydrolysis Reactions

The carboxamide group resists hydrolysis under mild conditions but reacts under extremes:

ConditionsProduct FormedRate Constant (k, s<sup>-1</sup>)
6M HCl, reflux, 12h(2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid2.3 × 10<sup>-4</sup>
NaOH (2M), 80°C, 6hSame carboxylic acid1.8 × 10<sup>-4</sup>

Comparative Reactivity Insights

A reactivity comparison with analogous compounds highlights steric and electronic effects:

CompoundOxidation Rate (k<sub>ox</sub>)Reduction Efficiency
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide1.00 (reference)85%
N-Methylpyrrolidine-2-carboxylic acid1.4592%
4-Hydroxyproline0.6778%

The reduced oxidation rate of the target compound compared to N-methylpyrrolidine-2-carboxylic acid arises from hydrogen bonding between the hydroxyl and carboxamide groups, stabilizing the transition state .

Scientific Research Applications

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents at C2/C4 Key Properties/Applications Reference
(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide (Target) C4: -OH; C2: N-methyl carboxamide Likely scaffold for drug design; stereochemistry enhances target specificity
(2S,4S)-4-Mercapto-N-(p-tolyl)-2-pyrrolidinecarboxamide (2e) C4: -SH; C2: p-tolyl carboxamide Melting point: 185–188°C; synthesized via THF-mediated coupling (72% yield)
(2S,4R)-4-(TBS-oxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide (6) C4: TBS-protected -OH; C2: enaminoketone Protective group (TBS) improves lipophilicity; used in enantioselective synthesis
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C4: -OH; C2: amino acid-derived acyl group Bioactive PROTAC molecule; targets protein degradation (Hazard: H302, H315)
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid C4: -CH2OH; C2: -COOH Increased hydrophilicity; potential metabolic intermediate

Biological Activity

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide, also known as NMP, is a synthetic compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with hydroxyl and carboxamide groups. The specific stereochemistry (2S,4R) is crucial for its biological interactions and activity.

The biological activity of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide primarily involves its interaction with various biological targets:

  • Enzyme Modulation : The compound can bind to enzymes involved in inflammatory and oxidative stress pathways, potentially modulating their activity to exert therapeutic effects.
  • Antioxidant Activity : Preliminary studies indicate that NMP exhibits antioxidant properties by reducing reactive oxygen species (ROS) accumulation in cells .
  • Neuroprotective Effects : Research has shown that NMP protects astrocytes from cytotoxic damage induced by pilocarpine, a model for temporal lobe epilepsy. It improves cell viability and mitochondrial function in a concentration-dependent manner .

Antioxidant Properties

NMP has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in various cell types. This activity is essential for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

In vitro studies have indicated that NMP can protect neuronal cells from excitotoxicity and oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Astrocyte Protection : A study evaluated the protective effects of NMP on astrocytes exposed to pilocarpine. Results showed that NMP significantly improved cell viability and reduced ROS levels, indicating its potential as a neuroprotective agent .
  • Opioid Dependence : Research suggests that compounds related to NMP may reduce opioid self-administration behaviors in animal models. This finding supports its potential use in developing treatments for opioid dependence .

Pharmacological Properties

The pharmacokinetics of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide are characterized by:

  • Absorption : Rapid absorption following administration.
  • Distribution : High tissue affinity due to its ability to cross the blood-brain barrier.
  • Metabolism : Primarily metabolized through enzymatic pathways involving hydroxylation and conjugation.
  • Excretion : Renal excretion of metabolites.

Q & A

Q. How are enantiomeric impurities detected and quantified?

  • Chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) resolve enantiomers (RRT = 1.2). Limits of detection (LOD < 0.1%) are achieved via CAD or ELSD detection .

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